molecular formula C14H10ClNO B375274 9-acetyl-3-chloro-9H-carbazole

9-acetyl-3-chloro-9H-carbazole

Cat. No.: B375274
M. Wt: 243.69g/mol
InChI Key: PMSBNPQHYBIVLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Acetyl-3-chloro-9H-carbazole (CAS: 10336-16-0) is a carbazole derivative with an acetyl group at the 9-position and a chlorine substituent at the 3-position. Its molecular formula is C₁₄H₁₀ClNO, and it belongs to a class of heterocyclic aromatic compounds widely studied for their optoelectronic and pharmaceutical applications.

Properties

Molecular Formula

C14H10ClNO

Molecular Weight

243.69g/mol

IUPAC Name

1-(3-chlorocarbazol-9-yl)ethanone

InChI

InChI=1S/C14H10ClNO/c1-9(17)16-13-5-3-2-4-11(13)12-8-10(15)6-7-14(12)16/h2-8H,1H3

InChI Key

PMSBNPQHYBIVLK-UHFFFAOYSA-N

SMILES

CC(=O)N1C2=C(C=C(C=C2)Cl)C3=CC=CC=C31

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)Cl)C3=CC=CC=C31

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural features, molecular formulas, and applications of 9-acetyl-3-chloro-9H-carbazole and related compounds:

Compound Name Substituents (Position) Molecular Formula Key Applications/Properties Reference
This compound Acetyl (9), Cl (3) C₁₄H₁₀ClNO Intermediate for optoelectronic materials
9-Ethyl-3-(2-methylbenzoyl)-9H-carbazole Ethyl (9), 2-methylbenzoyl (3) C₂₃H₁₉NO Organic optoelectronic intermediates
Methyl 9H-carbazole-9-acetate Acetate (9) C₁₅H₁₃NO₂ Fluorescence derivatization reagents
9-Ethyl-9H-carbazole-3-carbaldehyde Ethyl (9), formyl (3) C₁₅H₁₃NO Luminescent/hole-transporting materials
9-Hexyl-3-iodo-9H-carbazole Hexyl (9), I (3) C₁₈H₂₀IN High-yield synthesis (89%), planar crystal packing
9-(3-Bromo-5-chlorophenyl)-9H-carbazole Bromo/chlorophenyl (9) C₁₈H₁₁BrClN Building block for complex organic structures

Electronic and Steric Effects

  • Electron-Withdrawing vs. Donating Groups: The acetyl group (9-position) in the target compound is electron-withdrawing, reducing electron density on the carbazole core. This contrasts with 9-ethyl derivatives (e.g., ), where alkyl groups donate electrons, enhancing charge transport in optoelectronic devices .
  • Steric Considerations :

    • Bulky substituents (e.g., hexyl in ) increase solubility in organic solvents but may disrupt π-π stacking critical for charge transport. The acetyl group in the target compound offers a balance between solubility and planar molecular packing .

Key Research Findings

Thermal Stability : Chlorine and acetyl substituents likely enhance thermal stability compared to alkylated derivatives, critical for high-temperature processing in device fabrication.

Synthetic Versatility : The target compound serves as a precursor for further functionalization, analogous to methyl 9H-carbazole-9-acetate (), which is used to synthesize fluorescent probes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.